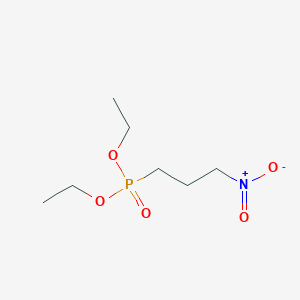

Diethyl(3-nitropropyl)phosphonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

33475-85-3 |

|---|---|

Molecular Formula |

C7H16NO5P |

Molecular Weight |

225.18 g/mol |

IUPAC Name |

1-diethoxyphosphoryl-3-nitropropane |

InChI |

InChI=1S/C7H16NO5P/c1-3-12-14(11,13-4-2)7-5-6-8(9)10/h3-7H2,1-2H3 |

InChI Key |

CIOHICNVMKYVLA-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CCC[N+](=O)[O-])OCC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Diethyl 3 Nitropropyl Phosphonate

Reactions Involving the Nitro Group

The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the propyl chain and is the primary site for reductive transformations.

The most significant transformation of the nitro group in Diethyl(3-nitropropyl)phosphonate is its reduction to a primary amine, which yields the corresponding and highly valuable γ-aminophosphonate, Diethyl(3-aminopropyl)phosphonate. These aminophosphonates are important as structural analogues of γ-aminobutyric acid (GABA), a key inhibitory neurotransmitter. The reduction can be achieved through various methods, with catalytic hydrogenation being the most common and efficient.

This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used catalyst for this purpose, offering high yields and clean conversion. Other catalytic systems, such as those employing Raney Nickel or platinum-based catalysts, are also effective. Alternative reducing systems have been developed to avoid the use of high-pressure hydrogen gas. For instance, catalytic transfer hydrogenation using reagents like ammonium formate or sodium hypophosphite in the presence of a Pd/C catalyst provides a milder and often safer route to the desired aminophosphonate.

Table 1: Common Methods for the Reduction of Aliphatic Nitro Groups

| Method | Typical Reagents/Catalyst | Product | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Primary Amine | Standard, high-yield method. |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Primary Amine | Avoids the use of H₂ gas. |

| Chemical Reduction | Fe/HCl or Zn/HCl (Béchamp reduction) | Primary Amine | Classical method, often used for aromatic nitro compounds but applicable to aliphatic ones. |

| Hydride Reduction | LiAlH₄ (LAH) | Primary Amine | Very powerful, but can sometimes lead to side products. |

While complete reduction to the amine is the most common goal, the transformation of the nitro group can be controlled to yield other nitrogen-containing functionalities. These partial reduction products can serve as valuable synthetic intermediates.

The reduction pathway from a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates. Under carefully controlled reaction conditions, it is possible to isolate these species. For example, the use of specific reducing agents like zinc dust with ammonium chloride can selectively reduce an aliphatic nitro compound to the corresponding hydroxylamine.

N-(3-(diethylphosphono)propyl)hydroxylamine: This compound can be formed via partial reduction. Hydroxylamines are useful nucleophiles and can be used in the synthesis of other derivatives like nitrones.

Diethyl(3-nitrosopropyl)phosphonate: The nitroso derivative is an intermediate in the reduction process. While often transient, nitroso compounds are reactive and can participate in cycloaddition reactions or act as spin traps.

The versatile reactivity of the nitro group allows for its conversion into a wide array of functional groups, significantly expanding the synthetic utility of the parent this compound molecule.

Reactions Involving the Phosphonate (B1237965) Moiety

The diethyl phosphonate ester moiety offers a second site for chemical modification, distinct from the nitro-functionalized carbon chain.

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds, typically with high E-stereoselectivity. alfa-chemistry.comwikipedia.org The reaction relies on the deprotonation of a carbon atom alpha to the phosphonate group to form a stabilized carbanion, which then reacts with an aldehyde or ketone. nrochemistry.com

However, this compound is not a suitable substrate for a direct, standard HWE reaction. The key requirement for the HWE reaction is the presence of acidic protons on the carbon adjacent (in the α-position) to the phosphonate group. youtube.com This acidity is typically induced by an additional electron-withdrawing group (such as an ester, ketone, or nitrile) at that same α-position, which stabilizes the resulting carbanion. In the structure of this compound, the α-carbon is a simple methylene (-CH₂-) group with no additional activation. Therefore, its protons are not sufficiently acidic to be removed by the bases typically used in HWE reactions (e.g., NaH, NaOEt), and the requisite phosphonate carbanion cannot be readily formed.

A fundamental transformation of the phosphonate ester is the cleavage of one or both of its ethyl groups to yield the corresponding phosphonic acid. This conversion is crucial for applications where the acidic or water-soluble form of the compound is required.

Acid or Base-Catalyzed Hydrolysis: The most direct method for dealkylation is hydrolysis under harsh conditions. Refluxing this compound in concentrated aqueous acid, such as hydrochloric acid (HCl), will cleave both ethyl groups to afford 3-nitropropylphosphonic acid. nih.govnih.gov Similarly, alkaline hydrolysis using a strong base like sodium hydroxide (NaOH) will initially form the disodium salt, which upon acidification yields the final phosphonic acid. researchgate.net These methods are effective but can be incompatible with sensitive functional groups elsewhere in the molecule.

Silyl Halide-Mediated Dealkylation: A much milder and more widely used method for cleaving phosphonate esters involves treatment with a trimethylsilyl halide, most commonly trimethylsilyl bromide (TMSBr) or, less reactively, trimethylsilyl chloride (TMSCl). tandfonline.comgoogle.comresearchgate.net This reaction proceeds via nucleophilic attack of the phosphonate oxygen on the silicon atom, leading to the formation of a bis(trimethylsilyl) phosphonate ester and two equivalents of ethyl bromide. Subsequent treatment of the silyl ester with an alcohol (e.g., methanol) or water rapidly hydrolyzes the silyl groups to give the desired phosphonic acid in high yield. nih.govnih.gov This two-step, one-pot procedure is highly efficient and compatible with a wide range of functional groups.

Table 2: Comparison of Dealkylation/Hydrolysis Methods for Diethyl Phosphonates

| Method | Reagents | Conditions | Product | Advantages/Disadvantages |

|---|---|---|---|---|

| Acid Hydrolysis | Concentrated HCl or HBr | Reflux, prolonged heating | Phosphonic Acid | Adv: Simple reagents. Disadv: Harsh conditions, not suitable for acid-labile groups. nih.govnih.gov |

| Base Hydrolysis | Concentrated NaOH or KOH, then H₃O⁺ | Reflux, followed by acidification | Phosphonic Acid | Adv: Simple reagents. Disadv: Harsh conditions, not suitable for base-labile groups. |

| Silyl Halide Cleavage | Trimethylsilyl bromide (TMSBr) or iodide (TMSI), then MeOH or H₂O | Often room temperature or gentle heating | Phosphonic Acid | Adv: Very mild, high yield, chemoselective, compatible with many functional groups. tandfonline.comgoogle.comresearchgate.net |

Beyond complete dealkylation, the phosphonate moiety can be selectively activated and converted into other phosphorus derivatives, which serve as intermediates for further synthesis.

One common strategy involves the conversion of the phosphonic acid (obtained from hydrolysis) into a more reactive phosphonic dichloride. Treatment of 3-nitropropylphosphonic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride provides the corresponding 3-nitropropylphosphonic dichloride. This highly electrophilic intermediate can then be reacted with a variety of nucleophiles, such as alcohols, amines, or thiols, to synthesize a diverse library of new phosphonate esters, phosphonamides, or thiophosphonates, respectively.

Another pathway for derivatization is transesterification. wikipedia.orgorganic-chemistry.org By heating this compound with a different alcohol, particularly a higher boiling one, in the presence of a catalyst, the ethyl groups can be exchanged. This method allows for the synthesis of different phosphonate esters without proceeding through the phosphonic acid intermediate.

Reactions at the Alkyl Backbone of this compound

The propyl chain of this compound is activated by the electron-withdrawing nature of both the nitro and phosphonate groups, making the carbons susceptible to nucleophilic attack and the adjacent protons acidic.

The carbon alpha to the phosphonate group in this compound can be deprotonated to form a carbanion. This stabilized carbanion is a potent nucleophile and can participate in various substitution and condensation reactions. While specific studies on this compound are not extensively documented, the reactivity can be inferred from analogous phosphonate systems.

The formation of a carbanion alpha to the phosphonate group allows for subsequent reactions with electrophiles, leading to alpha-substituted products. This is a common strategy in organophosphorus chemistry for carbon-carbon bond formation.

In the presence of a strong base, the alpha-proton can be abstracted, and the resulting carbanion can react with various electrophiles. For instance, alkylation with alkyl halides would yield α-alkylated phosphonates.

Furthermore, these phosphonate-stabilized carbanions are key intermediates in Horner-Wadsworth-Emmons reactions, where they react with aldehydes or ketones to form alkenes. Although the primary focus is often on α-carbonyl phosphonates, the principle extends to other activating groups. The carbanion derived from this compound could potentially undergo condensation with carbonyl compounds, leading to the formation of a C=C double bond and displacement of the phosphonate group.

The electron-withdrawing nitro group on the propyl chain makes the β-carbon electrophilic and susceptible to conjugate addition by nucleophiles, a classic Michael reaction. This reactivity is a cornerstone of nitroalkane chemistry. A variety of nucleophiles, including carbanions, amines, and alkoxides, can add to the β-position relative to the nitro group.

Conversely, the phosphonate group can stabilize a carbanion at the α-position, which can then act as a Michael donor. The conjugate addition of phosphonate-stabilized carbanions to nitroalkenes is a well-established method for the synthesis of γ-nitrophosphonates. researchgate.net This reaction is often catalyzed by a chiral catalyst to achieve high stereoselectivity. researchgate.net

The general scheme for the Michael addition of a phosphonate carbanion to a nitroalkene is as follows:

| Reactant 1 (Phosphonate) | Reactant 2 (Nitroalkene) | Catalyst | Product (γ-Nitrophosphonate) |

|---|---|---|---|

| Diethyl(lithiomethyl)phosphonate | β-Nitrostyrene | (+)-Cinchonine-Li complex | Diethyl(2-nitro-1-phenylethyl)phosphonate |

| Diethyl(lithiomethyl)phosphonate | (E)-1-Nitroprop-1-ene | (+)-Cinchonine-Li complex | Diethyl(2-nitrobutyl)phosphonate |

This table presents representative examples of Michael additions involving phosphonate carbanions and nitroalkenes, illustrating the general reactivity pattern applicable to this compound. researchgate.net

The phospha-Michael addition of H-phosphonates to unsaturated compounds is another relevant conjugate reaction. This process is typically catalyzed by a base and provides an atom-efficient route to functionalized phosphonates. rsc.org The effectiveness of this reaction is influenced by the structure of the Michael acceptor and the reaction conditions. rsc.org

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms of this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Mechanistic studies often involve a combination of kinetic experiments and spectroscopic analysis to identify intermediates and transition states.

Kinetic studies are instrumental in determining the rate laws of reactions, which in turn provide insights into the molecularity of the rate-determining step. For reactions involving this compound, such as Michael additions, kinetic analysis can help to elucidate the role of catalysts and the nature of the active nucleophile. For instance, in the Michael addition of diethyl malonate to β-nitrostyrene, NMR spectroscopy and mass spectrometry have been used to monitor the reaction progress and identify key intermediates, revealing an unusual role for the organocatalyst. mdpi.comscilit.com

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy are invaluable for characterizing the structures of reactants, products, and any observable intermediates. For example, in the study of the reaction between ethyl 2-(diethylphosphono)propionate and 2,2-disubstituted-1,3-cyclopentanediones, 31P, 13C, and 1H NMR studies were crucial in elucidating the reaction mechanism and identifying unexpected reactivity. researchgate.net

The identification of transient species such as intermediates and the characterization of transition states are fundamental to a complete mechanistic understanding. In many reactions of organophosphorus compounds, pentacoordinate phosphorus intermediates are proposed.

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for studying reaction mechanisms. DFT calculations can provide detailed information about the geometries and energies of reactants, products, intermediates, and transition states. For example, a DFT study on the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite helped to elucidate the regioselectivity of the reaction by analyzing the transition state energies for different attack modes. researchgate.netimist.ma

In the context of Michael additions involving phosphonate-stabilized carbanions and nitroalkenes, the proposed mechanism often involves the formation of a nitronate intermediate. The stereochemistry of the final product is determined in the subsequent protonation step. The transition state for the carbon-carbon bond formation is influenced by the nature of the catalyst and the substituents on both the phosphonate and the nitroalkene. researchgate.net

Strategic Applications of Diethyl 3 Nitropropyl Phosphonate in Complex Molecule Synthesis

Utility as a C3 Building Block in Organic Synthesis

The intrinsic structure of diethyl(3-nitropropyl)phosphonate, featuring a three-carbon chain with distinct functionalities at either end, makes it an ideal C3 building block. This allows for the introduction of a complete propylphosphonate unit into a target molecule in a single step. The primary strategy involves leveraging the reactivity of the carbon atom alpha to the nitro group. Under basic conditions, this carbon can be deprotonated to form a nitronate anion, a potent nucleophile. This nucleophile can then participate in various carbon-carbon bond-forming reactions, effectively incorporating the entire three-carbon nitropropylphosphonate backbone into a more complex structure.

One of the most fundamental C-C bond-forming reactions for nitroalkanes is the Henry Reaction (also known as the nitro-aldol reaction). organic-chemistry.org In this reaction, the nitronate derived from this compound can add to an aldehyde or ketone, forming a β-nitro alcohol. This reaction is significant as it creates a new stereocenter and provides a product that can be further elaborated. For instance, the resulting hydroxyl group can be manipulated, and the nitro group can be reduced to an amine or converted to a carbonyl group via the Nef reaction, showcasing the compound's versatility as a C3 synthon. youtube.com

Table 1: Representative Henry Reaction with a Generic Nitroalkane

| Reactant 1 | Reactant 2 | Base | Product | Notes |

|---|---|---|---|---|

| Nitroalkane | Aldehyde/Ketone | Organic or Inorganic Base | β-Nitro alcohol | Base-catalyzed C-C bond formation. organic-chemistry.org |

| This compound (hypothetical) | Benzaldehyde | Et₃N | Diethyl (4-nitro-3-hydroxy-3-phenylbutyl)phosphonate | Introduces the C3 phosphonate (B1237965) unit. |

Construction of Carbon-Carbon Bonds in Advanced Synthetic Sequences

Beyond its role as a C3 synthon, this compound facilitates the construction of carbon-carbon bonds through several key reactions. The reactivity of the nitroalkane portion is central to these applications.

The Michael addition is a powerful method for forming C-C bonds. The nitronate anion generated from this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds, nitriles, or other electron-deficient alkenes. rsc.org This conjugate addition is a highly efficient way to extend the carbon skeleton, creating a new 1,5-dicarbonyl relationship (or its synthetic equivalent) which is a precursor to six-membered rings via subsequent intramolecular reactions like aldol (B89426) condensations (Robinson annulation). The phosphine-catalyzed Michael addition of nitroalkanes to activated alkenes is a well-established method that proceeds under mild conditions. nih.gov

The phosphonate moiety itself provides a handle for the Horner-Wadsworth-Emmons (HWE) reaction . While the carbon alpha to the phosphonate in the parent molecule is not activated for easy deprotonation, modification of the molecule is possible. For example, oxidation of the C3 position to a carbonyl would yield diethyl (3-oxo-propyl)phosphonate. bldpharm.com This β-ketophosphonate is an ideal substrate for the HWE reaction. Deprotonation alpha to both the carbonyl and phosphonate groups would generate a stabilized carbanion. This carbanion would then react with aldehydes or ketones to form α,β-unsaturated ketones, a valuable class of intermediates in organic synthesis. The HWE reaction is renowned for its high (E)-selectivity and the easy removal of the water-soluble phosphate (B84403) byproduct. organic-chemistry.orgyoutube.com

Table 2: Potential Carbon-Carbon Bond Forming Reactions

| Reaction Type | Substrate | Reagent | Product Type | Significance |

|---|---|---|---|---|

| Michael Addition | This compound | α,β-Unsaturated Ketone | γ-Nitro-δ-ketophosphonate | Forms 1,5-difunctional compounds. rsc.org |

| Henry Reaction | This compound | Aldehyde | β-Nitro-γ-hydroxyphosphonate | Creates new stereocenters and functional groups. youtube.com |

Synthesis of Heterocyclic Compounds Incorporating the Nitropropylphosphonate Scaffold

A significant application of this compound is in the synthesis of phosphorylated heterocyclic compounds, particularly substituted pyrrolidines. The synthetic strategy hinges on the chemical reduction of the nitro group to a primary amine. The resulting intermediate, diethyl (3-aminopropyl)phosphonate, contains both a nucleophilic amine and an electrophilic phosphonate ester within the same molecule, setting the stage for intramolecular cyclization. chemicalbook.com

The reduction of the nitro group can be achieved using various standard methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or using reducing agents like zinc or iron in acidic media. Once the amine is formed, intramolecular cyclization can lead to the formation of five-membered rings. For example, intramolecular amidation can yield γ-lactams (pyrrolidinones). Specifically, the formation of 1,2-azaphospholidine 2-oxides, also known as γ-phostams, represents a key transformation. beilstein-journals.org These cyclic phosphonamidates are important structural motifs in medicinal chemistry.

Furthermore, the intermediate diethyl (3-aminopropyl)phosphonate can react with other electrophiles in an intramolecular fashion. For instance, treatment of a related precursor with a base can induce intramolecular cyclization to form functionalized (pyrrolidin-2-yl)phosphonates. nih.gov These synthetic routes provide access to a class of compounds known as phosphoproline analogues, which are of significant interest in bioorganic chemistry.

Table 3: Synthesis of Pyrrolidine Scaffolds

| Starting Material | Key Transformation | Intermediate | Product | Reference |

|---|---|---|---|---|

| This compound | Nitro group reduction | Diethyl (3-aminopropyl)phosphonate | Substituted Pyrrolidinyl Phosphonate | chemicalbook.comnih.gov |

| N,N'-diphenyl 3-chloropropylphosphondiamide | Intramolecular C-N bond formation | - | 1-phenyl-2-phenylamino-γ-phosphonolactam | beilstein-journals.org |

Contributions to Natural Product Analogues and Medicinal Chemistry Precursors (excluding clinical data)

The structural framework of this compound makes it a valuable precursor for analogues of biologically active molecules. Upon reduction of the nitro group, the resulting diethyl (3-aminopropyl)phosphonate is a direct phosphonate analogue of the important inhibitory neurotransmitter γ-aminobutyric acid (GABA). GABA analogues are a major class of therapeutic agents. The replacement of the carboxylic acid group with a phosphonic acid group can lead to compounds with altered pharmacokinetic properties, such as increased stability and different receptor binding affinities.

This compound also serves as a potential starting material for the synthesis of analogues of the natural herbicide phosphinothricin (B1261767). nih.gov Phosphinothricin is an inhibitor of the enzyme glutamine synthetase. capes.gov.br The core structure of phosphinothricin is a γ-aminophosphinic acid. By modifying the synthetic routes starting from this compound, it is conceivable to generate a library of phosphinothricin analogues for structure-activity relationship (SAR) studies aimed at developing new enzyme inhibitors. The synthesis of phosphonate analogues of natural products is a common strategy in medicinal chemistry to create more stable and potent drug candidates.

Role in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to generate complex products, maximizing atom economy and synthetic efficiency. karazin.ua While direct participation of this compound in a known MCR is not widely reported, its derivatives are prime candidates for such reactions.

For example, the aldehyde derivative, diethyl (3-oxopropyl)phosphonate, could be a component in a Biginelli or Hantzsch-type reaction to produce phosphorylated dihydropyrimidines or dihydropyridines, respectively. These heterocyclic cores are prevalent in many biologically active compounds.

Alternatively, the amine derivative, diethyl (3-aminopropyl)phosphonate, could serve as the amine component in the Kabachnik-Fields reaction. youtube.com This three-component reaction, involving an amine, a carbonyl compound, and a dialkyl phosphite (B83602), is one of the most important methods for synthesizing α-aminophosphonates. Using diethyl (3-aminopropyl)phosphonate in this reaction would lead to molecules containing two distinct phosphonate groups, offering a route to complex bisphosphonate structures. The diversification of scaffolds through MCRs is a cornerstone of modern drug discovery, and the functional groups within this compound provide multiple entry points into this powerful synthetic strategy.

Advanced Spectroscopic and Analytical Research Methodologies Applied to Diethyl 3 Nitropropyl Phosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the atomic-level characterization of Diethyl(3-nitropropyl)phosphonate. It provides detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ³¹P.

While this compound itself does not possess stereogenic centers, advanced NMR techniques are fundamental for analyzing related, more complex phosphonate (B1237965) derivatives where stereochemistry is critical. The principles of these techniques are directly applicable for detailed conformational studies of the title compound. Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

For analogous phosphonates, the relative configuration and preferred conformations are often established through the analysis of vicinal coupling constants (³J) in both ¹H and ¹³C NMR spectra. nih.gov For instance, the magnitude of ³J(H,H) and ³J(P,C) values can help define the dihedral angles between coupled nuclei, which in turn describes the geometry of the molecule. nih.gov In studies of substituted (pyrrolidin-2-yl)phosphonates, specific coupling constants such as J(P-CC-C) and J(P-CN-CO) were instrumental in establishing the preferred envelope conformation of the five-membered ring. nih.gov

Two-dimensional (2D) NMR experiments are indispensable for these analyses. Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, providing critical data for determining the spatial orientation of substituents. nih.gov For example, the observation of a NOESY correlation between specific protons can confirm a trans or cis relationship. nih.gov Such methods have proven effective enough to correct misassignments of relative configurations in complex natural products that were previously determined by less direct means. rsc.org The conformer distribution in a sample can significantly influence its biological activity, highlighting the importance of these detailed conformational studies. nih.gov

Table 1: Hypothetical NMR Data for this compound This table presents expected chemical shifts (δ) and coupling constants (J) based on typical values for similar organophosphonate structures.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| ³¹P | P=O | 20 - 25 | Singlet (proton decoupled) |

| ¹H | O-CH₂-CH₃ | ~4.1 | Quintet or dq, ³J(H,H) ≈ 7.1, ³J(P,H) ≈ 7.0 |

| O-CH₂-CH₃ | ~1.3 | Triplet, ³J(H,H) ≈ 7.1 | |

| P-CH₂-CH₂ | ~2.2 | Multiplet | |

| CH₂-CH₂-NO₂ | ~2.4 | Multiplet | |

| CH₂-NO₂ | ~4.5 | Triplet, ³J(H,H) ≈ 6.5 | |

| ¹³C | O-CH₂ | ~62 | Doublet, ²J(P,C) ≈ 6.5 |

| O-CH₂-CH₃ | ~16 | Doublet, ³J(P,C) ≈ 6.0 | |

| P-CH₂ | ~22 | Doublet, ¹J(P,C) ≈ 140 | |

| P-CH₂-CH₂ | ~20 | Doublet, ²J(P,C) ≈ 3.0 | |

| CH₂-NO₂ | ~73 | Doublet, ³J(P,C) ≈ 15 |

In-situ NMR spectroscopy allows researchers to observe a chemical reaction in real-time within the NMR spectrometer. This powerful technique is used to identify transient intermediates, determine reaction pathways, and calculate kinetic parameters. semanticscholar.org By acquiring spectra at regular intervals, the disappearance of reactants and the appearance of this compound can be quantified. This approach has been successfully used to study the Michael addition between nitroolefins and various nucleophiles. semanticscholar.org Furthermore, ³¹P NMR is particularly useful for monitoring reactions involving organophosphorus compounds, as the chemical shift is highly sensitive to the electronic environment of the phosphorus atom. researchgate.net This allows for the clear differentiation of the starting phosphite (B83602) material from the final phosphonate product.

Mass Spectrometry (MS) for Reaction Product Identification and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the identity and elucidating the structure of reaction products like this compound. Techniques such as Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. semanticscholar.orgresearchgate.net

MS analysis provides the molecular weight of the compound, a fundamental piece of identifying information. For this compound (C₇H₁₆NO₅P), the expected molecular weight is approximately 225.18 g/mol . chemnet.com In ESI-MS, this would typically be observed as a protonated molecule [M+H]⁺ at m/z 226.19. semanticscholar.org

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural confirmation. The molecule is ionized and then broken apart, and the masses of the resulting fragments are measured. The fragmentation pattern is a unique fingerprint of the molecule's structure. For organophosphonates, characteristic fragmentation pathways include the loss of alkoxy groups (e.g., loss of an ethoxy group, -45 Da) and cleavage of the carbon-phosphorus bond or adjacent carbon-carbon bonds. researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₇H₁₇NO₅P]⁺ | 226.19 | Protonated molecular ion |

| [M-NO₂]⁺ | [C₇H₁₆O₃P]⁺ | 180.08 | Loss of the nitro group |

| [M-C₂H₄]⁺ | [C₅H₁₂NO₅P]⁺ | 197.15 | Loss of ethene (McLafferty rearrangement) |

| [M-OC₂H₅]⁺ | [C₅H₁₁NO₄P]⁺ | 180.04 | Loss of an ethoxy radical |

| [C₅H₁₂O₄P]⁺ | [C₅H₁₂O₄P]⁺ | 167.04 | Subsequent loss of NO₂ and H |

Infrared (IR) and Raman Spectroscopy in Functional Group Analysis and Reaction Pathway Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral fingerprint. For this compound, key diagnostic peaks would confirm the presence of the nitro, phosphoryl, and alkoxy groups. researchgate.net These techniques are valuable for monitoring reaction progress, for example, by observing the disappearance of reactant peaks (e.g., C=C stretch of a nitroalkene precursor) and the appearance of product peaks. semanticscholar.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Description |

|---|---|---|---|

| Nitro Group | N-O | ~1550 and ~1370 | Asymmetric and symmetric stretching |

| Phosphoryl Group | P=O | 1240 - 1260 | Stretching vibration |

| Alkoxy Group | P-O-C | 1020 - 1050 | Asymmetric stretching |

| Alkoxy Group | O-C-C | 1160 - 1170 | Stretching vibration |

| Alkyl Group | C-H | 2850 - 3000 | Stretching vibration |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles. mdpi.com For related phosphonate compounds, X-ray analysis has been used to unambiguously confirm their molecular structure and reveal details about intermolecular interactions, such as hydrogen bonding, which governs how the molecules pack together in the crystal lattice. nih.govresearchgate.net This information is invaluable for understanding the compound's physical properties and its interactions with other molecules.

Chromatographic Techniques for Purity Assessment and Isolation of Research Samples

Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used. nih.gov The choice between them depends on the compound's volatility and thermal stability. Given its functional groups, this compound may be amenable to both, though GC analysis of some polar phosphonates sometimes requires prior chemical modification (derivatization) to increase volatility. nih.gov In either method, the compound will have a characteristic retention time under specific conditions (e.g., column type, mobile/carrier gas, temperature program), which can be used for identification and quantification. Coupling these separation techniques with a detector like a mass spectrometer (GC-MS or LC-MS) provides a powerful tool for both purity assessment and confident identification of the compound in complex mixtures. researchgate.netnih.gov

Computational and Theoretical Investigations of Diethyl 3 Nitropropyl Phosphonate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and predicting the reactivity of molecules like diethyl(3-nitropropyl)phosphonate. researchgate.netnih.govijcce.ac.ir Methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly used to optimize the molecular geometry and calculate various electronic properties. ijcce.ac.ir

For this compound, these calculations would yield crucial data points for predicting its chemical behavior. Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. ijcce.ac.ir

Furthermore, the distribution of these frontier orbitals would reveal the most probable sites for nucleophilic and electrophilic attack. For instance, in similar phosphonates, the LUMO is often localized on the phosphorus atom, indicating its susceptibility to nucleophilic attack, which is a key step in many of its characteristic reactions. imist.ma

Other calculated descriptors related to reactivity include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Hardness (η) and Softness (S): Measure the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are instrumental in Quantitative Structure-Property Relationship (QSPR) models, which can correlate the computed electronic structure with macroscopic properties like toxicity or reactivity. researchgate.netnih.gov A hypothetical data table for such calculated parameters for this compound, based on a typical DFT study, is presented below.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Symbol | Hypothetical Value | Significance |

| HOMO Energy | EHOMO | -8.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 7.3 eV | Chemical reactivity and stability |

| Chemical Potential | μ | -4.85 eV | Electron escaping tendency |

| Chemical Hardness | η | 3.65 eV | Resistance to charge transfer |

| Electrophilicity Index | ω | 3.22 eV | Propensity to act as an electrophile |

Note: These values are illustrative and would need to be determined by actual quantum chemical calculations.

Conformational Analysis via Molecular Dynamics and DFT Methods

The three-dimensional structure and conformational flexibility of this compound are critical to its function and reactivity. The propyl chain and the two ethyl groups on the phosphonate (B1237965) moiety allow for considerable rotational freedom, leading to a complex potential energy surface with multiple local minima.

Molecular Dynamics (MD) simulations would be employed to explore this conformational space. By simulating the atomic motions over time, MD can identify the most populated and energetically favorable conformations of the molecule in different environments (e.g., in a vacuum or in a solvent).

Following MD simulations, the most representative conformations would be subjected to higher-level DFT calculations for geometry optimization and energy refinement. This combined approach provides a detailed picture of the conformational landscape. For this compound, this analysis would focus on the dihedral angles around the P-C, C-C, and C-O bonds to identify the most stable rotamers. Understanding the preferred spatial arrangement of the nitro group relative to the phosphonate moiety is particularly important as it can influence intermolecular interactions and reactivity.

Elucidation of Reaction Pathways and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states. imist.maresearchgate.net For this compound, this could involve studying its decomposition pathways, its reactions with nucleophiles or electrophiles, or its role in multi-step syntheses.

DFT calculations can be used to map the potential energy surface of a reaction. By locating the transition state structure—the highest energy point along the reaction coordinate—the activation energy can be calculated, providing a quantitative measure of the reaction rate. Methods like Quadratic Synchronous Transit (QST2/QST3) or Nudged Elastic Band (NEB) are commonly used to find these transition states.

For example, a computational study could investigate the mechanism of a base-catalyzed elimination reaction, a common pathway for nitroalkanes. This would involve modeling the abstraction of a proton from the carbon adjacent to the nitro group, followed by the elimination of the phosphonate group. The calculated energies of the reactants, intermediates, transition states, and products would provide a detailed thermodynamic and kinetic profile of the reaction.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry can predict various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. By comparing the calculated vibrational frequencies and intensities with experimental spectra, specific peaks can be assigned to the vibrations of particular functional groups, such as the P=O stretch, the C-N stretch of the nitro group, and the various C-H and C-C vibrations.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ³¹P) of molecules. ijcce.ac.ir For this compound, these calculations would predict the chemical shifts for each unique proton, carbon, and phosphorus atom in the molecule. This information is crucial for assigning the signals in an experimental NMR spectrum and confirming the compound's connectivity.

A hypothetical table of predicted spectroscopic data is shown below.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value | Corresponding Functional Group/Atom |

| IR | Vibrational Frequency (cm⁻¹) | ~1250 | P=O stretch |

| IR | Vibrational Frequency (cm⁻¹) | ~1550 (asymmetric), ~1370 (symmetric) | NO₂ stretch |

| ¹³C NMR | Chemical Shift (ppm) | ~62 | O-C H₂-CH₃ |

| ¹³C NMR | Chemical Shift (ppm) | ~25 (JP-C ≈ 140 Hz) | P-C H₂ |

| ³¹P NMR | Chemical Shift (ppm) | ~28 | P |

Note: These are typical ranges and would require specific calculations for accurate prediction.

Synthesis and Reactivity of Diethyl 3 Nitropropyl Phosphonate Derivatives and Analogues

Systematic Modification of the Alkyl Chain and Nitro Group

Modifications to the alkyl chain and the nitro group of diethyl(3-nitropropyl)phosphonate have been a key area of research. These changes aim to alter the molecule's reactivity and properties.

One common modification involves the introduction of substituents at the α- and β-positions of the alkyl chain. The reactivity of these substituted analogues is a subject of ongoing study. The nitro group itself is a versatile functional group that can be converted into other functionalities, offering a pathway to a diverse range of derivatives. sci-hub.se For instance, the nitro group can be reduced to an amino group or participate in various carbon-carbon bond-forming reactions.

The Henry reaction (nitro-aldol reaction) is a fundamental transformation involving nitroalkanes, which can be used to elongate the alkyl chain and introduce hydroxyl groups. sci-hub.se Furthermore, the alkylation, acylation, and halogenation of nitro compounds provide additional routes to modify the alkyl chain. sci-hub.se

Table 1: Examples of Reactions for Modifying the Alkyl Chain and Nitro Group

| Reaction Type | Description | Potential Outcome |

|---|---|---|

| Henry Reaction (Nitro-aldol) | Reaction of a nitroalkane with an aldehyde or ketone in the presence of a base. | Elongation of the alkyl chain and introduction of a β-hydroxy group. |

| Michael Addition | Addition of a nucleophile (e.g., the nitronate anion) to an α,β-unsaturated carbonyl compound. | Formation of a new carbon-carbon bond and extension of the alkyl chain. |

| Reduction of Nitro Group | Conversion of the nitro group to an amino group using various reducing agents. | Formation of aminophosphonates with altered chemical properties. |

| Alkylation/Acylation | Introduction of alkyl or acyl groups at the α-carbon to the nitro group. | Functionalization of the alkyl chain. |

Exploration of Variations in the Phosphonate (B1237965) Ester Moiety

The phosphonate ester group significantly influences the properties of this compound. Researchers have synthesized and studied various analogues with different ester groups to modulate these properties.

A notable example is the synthesis of bis(2,2,2-trifluoroethyl) (3-nitropropyl)phosphonate. The use of the 2,2,2-trifluoroethyl group, a more electron-withdrawing substituent than the ethyl group, can alter the reactivity of the phosphonate. The synthesis of such compounds can be achieved through methods like the Arbuzov reaction using tris(2,2,2-trifluoroethyl)phosphite. nih.govresearchgate.net The transesterification of bis(2,2,2-trifluoroethyl) H-phosphonate (BTFEP) under microwave conditions presents a versatile method for synthesizing various dialkyl and cyclic H-phosphonates. mdpi.comnih.gov This approach allows for the introduction of a wide range of alcohol moieties into the phosphonate structure under mild, additive-free conditions. mdpi.comnih.gov

The reactivity of these modified phosphonate esters can differ significantly from the diethyl analogue. For instance, the electron-withdrawing nature of the trifluoroethyl groups can make the phosphorus atom more electrophilic, potentially influencing its participation in reactions.

Table 2: Comparison of Diethyl and Bis(2,2,2-trifluoroethyl) Phosphonate Esters

| Ester Group | Electronic Effect | Potential Impact on Reactivity |

|---|---|---|

| Diethyl | Electron-donating (inductive effect) | Standard reactivity of an alkyl phosphonate. |

| Bis(2,2,2-trifluoroethyl) | Strongly electron-withdrawing (inductive effect) | Increased electrophilicity of the phosphorus atom, potential for altered reaction pathways. |

Phosphonate-Containing Hybrid Molecules and Conjugates

To explore new applications and functionalities, this compound and its analogues have been incorporated into larger, more complex molecular structures, creating hybrid molecules and conjugates.

One area of interest is the synthesis of dipeptide analogues of aminophosphonates. beilstein-journals.orgnih.govnih.govresearchgate.netspringernature.com These molecules combine the structural features of phosphonates with those of peptides, which can lead to compounds with unique biological or chemical properties. The synthesis often involves coupling an amino acid with an aminophosphonate derivative. springernature.com For example, dipeptide analogues of α-fluorinated β-aminophosphonates have been efficiently synthesized, with each step optimized for high yields. beilstein-journals.org

Another approach involves the creation of conjugates with other molecular scaffolds. For instance, phosphonylated 1,2,3-triazolenaphthalimide conjugates have been synthesized as analogues of amonafide. nih.gov This involves the "click" reaction between an azide-functionalized phosphonate and an alkyne-containing naphthalimide derivative. These hybrid molecules are designed to combine the properties of both the phosphonate and the naphthalimide moieties. nih.gov

Structure-Reactivity Relationship Studies of Modified Analogues

Understanding the relationship between the structure of this compound analogues and their reactivity is crucial for the rational design of new compounds with desired properties. These studies systematically investigate how modifications to the alkyl chain, nitro group, and phosphonate ester moiety affect the molecule's chemical behavior.

The electronic and steric effects of substituents play a significant role in determining reactivity. For example, introducing electron-withdrawing groups, such as the trifluoroethyl groups in the phosphonate ester, can enhance the electrophilicity of the phosphorus atom. nih.govmdpi.comnih.gov Conversely, bulky substituents on the alkyl chain may hinder the approach of reactants.

Quantitative Structure-Property Relationship (QSPR) studies can be employed to model and predict the reactivity of these analogues. While specific QSPR studies on this compound derivatives are not extensively detailed in the provided context, the principles of such studies are broadly applicable to organophosphorus compounds. nih.gov These studies correlate structural descriptors with experimentally observed reactivity, providing insights that can guide further synthetic efforts.

The synthesis and study of a diverse range of analogues, from simple alkyl-substituted derivatives to complex hybrid molecules, provide the necessary data to establish robust structure-reactivity relationships. nih.govuiowa.eduorganic-chemistry.orgresearchgate.netmdpi.comnih.govresearchgate.net

Future Research Directions and Unexplored Avenues in Diethyl 3 Nitropropyl Phosphonate Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Future efforts will likely concentrate on:

Asymmetric Catalysis: Designing chiral catalysts to control the stereochemical outcome of reactions involving diethyl(3-nitropropyl)phosphonate, which is crucial for the synthesis of biologically active compounds.

Metal-Based Catalysis: Exploring a wider range of transition metal catalysts, beyond traditional options, to facilitate novel transformations. mdpi.com This includes investigating the potential of metal phosphonates themselves as heterogeneous catalysts. mdpi.com

Organocatalysis: Developing metal-free catalytic systems to promote reactions, which can offer advantages in terms of cost, toxicity, and ease of purification.

Expansion of Synthetic Applications in Complex Molecular Architectures

While this compound is a valuable building block, its full potential in the synthesis of intricate molecular structures remains largely untapped. Future research will aim to broaden its application in the construction of complex natural products and other functionally rich molecules.

Key areas of exploration include:

Tandem and Cascade Reactions: Designing multi-step reaction sequences that utilize the unique reactivity of the nitro and phosphonate (B1237965) groups to rapidly build molecular complexity from simple starting materials.

Cycloaddition Reactions: Investigating the participation of this compound and its derivatives in various cycloaddition reactions to form diverse heterocyclic and carbocyclic frameworks.

Synthesis of Phosphonate-Containing Bioisosteres: Utilizing this compound to create analogs of biologically important phosphate-containing molecules, which have applications in drug discovery. beilstein-journals.orgnih.gov

Integration with Flow Chemistry and Automated Synthesis Methodologies

The integration of modern synthesis technologies, such as flow chemistry and automated platforms, promises to revolutionize the way this compound is synthesized and utilized. noelresearchgroup.comnih.gov These technologies offer precise control over reaction parameters, enhanced safety for handling reactive intermediates, and the potential for high-throughput screening of reaction conditions. noelresearchgroup.comthieme-connect.de

Future research directions in this domain include:

Continuous Flow Synthesis: Developing robust and scalable continuous flow processes for the nitration of alkylphosphonates and subsequent transformations of this compound. lew.ro This approach can lead to higher yields, improved purity, and safer handling of energetic intermediates. lew.ro

Automated Reaction Optimization: Employing automated systems to rapidly screen catalysts, solvents, and other reaction parameters to identify optimal conditions for reactions involving this compound.

In-line Analysis and Purification: Integrating analytical techniques directly into flow systems to monitor reaction progress in real-time and to facilitate continuous purification of the product stream. thieme-connect.de

Advanced Computational Simulations for Predictive Design of Reactivity

Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules like this compound. Advanced computational simulations can provide deep insights into reaction mechanisms, transition state geometries, and the electronic properties that govern reactivity.

Future computational studies will likely focus on:

Density Functional Theory (DFT) Calculations: Utilizing DFT to model the structural and electronic properties of this compound and its reaction intermediates. nih.gov This can help in predicting reactivity and designing more effective synthetic strategies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of this compound derivatives with their chemical or biological activity. nih.gov

Reaction Pathway and Mechanistic Studies: Simulating reaction pathways to elucidate complex mechanisms and to identify key factors that control selectivity and efficiency.

Exploration of New Spectroscopic Probes and Analytical Techniques for In-Situ Studies

A deeper understanding of the dynamic processes occurring during reactions of this compound requires the development and application of advanced analytical techniques. In-situ monitoring provides real-time information about reaction kinetics, intermediate formation, and product distribution.

Promising avenues for future research include:

Process Analytical Technology (PAT): Implementing PAT tools, such as in-situ infrared (IR) and Raman spectroscopy, to monitor reactions in real-time, enabling better control and optimization.

Advanced NMR Techniques: Utilizing specialized NMR experiments to probe reaction mechanisms and to characterize transient species that may not be observable by conventional methods.

Mass Spectrometry-Based Methods: Employing techniques like reaction monitoring by mass spectrometry to gain rapid insights into reaction progress and to identify byproducts.

Q & A

Q. What are the recommended methods for synthesizing Diethyl(3-nitropropyl)phosphonate in laboratory settings?

Methodological Answer: The synthesis of diethyl phosphonate derivatives typically involves nucleophilic substitution or diazo transfer reactions. For example, in reactions analogous to azidopyrazole with diethyl phosphonate, the phosphorus lone pair attacks the azide group, releasing nitrogen gas and forming intermediates that hydrolyze to yield the desired product (Scheme 4, ). Key steps include:

- Reagent Handling: Use dry solvents (e.g., toluene) to minimize side reactions from moisture.

- Purification: Chromatographic separation of sulfonamide byproducts simplifies isolation of diazo compounds .

- Safety Protocols : Conduct hazard analyses for diazo intermediates, which are shock-sensitive. Follow guidelines from Prudent Practices in the Laboratory for risk assessment .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: 31P NMR spectroscopy is critical for structural validation. Diethyl phosphonate derivatives exhibit distinct chemical shifts:

- Phosphonate group : δ ≈ 20–30 ppm (referenced to 85% H3PO4) .

- Coupling Patterns : Observe splitting from adjacent protons (e.g., 1H-31P coupling in ethyl groups).

Example Workflow :

Acquire 31P NMR with proton decoupling to simplify spectra.

Compare shifts with literature values (e.g., diethyl phosphonate at δ ≈ 25 ppm ).

Use 1H NMR to confirm ethyl group integration and nitropropyl substituents.

Advanced Research Questions

Q. How should researchers address discrepancies in reaction yields when scaling up the synthesis?

Methodological Answer: Yield variations during scale-up often arise from inefficient heat transfer, solvent evaporation, or side reactions. Strategies include:

- Reaction Optimization :

- Data Analysis :

Q. What safety protocols are critical when handling intermediates like diazo compounds?

Methodological Answer: Diazo intermediates (e.g., dimethyl (1-diazo-2-oxopropyl)phosphonate) require stringent safety measures:

- Handling :

- Waste Disposal :

- Quench diazo compounds with dilute acetic acid before disposal.

- Follow Toronto Research Chemicals’ guidelines for spill containment (e.g., avoid dust generation, use CO2 extinguishers) .

Q. What strategies can modify the nitropropyl group for specific applications?

Methodological Answer: Functionalization of the nitropropyl group enables applications in catalysis or bioorganic chemistry:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.